N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-bromothiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions like the Mitsunobu reaction .Molecular Structure Analysis
The molecule contains a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms . It also contains a bromothiophene ring, which is a five-membered ring containing a sulfur atom, a bromine atom, and three carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromine atom on the thiophene ring could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar triazole ring and the polar carboxamide group could increase the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis of N-Heterocycles
The compound can be used in the synthesis of N-Heterocycles . Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis .
Antimicrobial Applications
Compounds containing a triazole structure exhibit broad biological activities, such as antimicrobial activities . A great quantity of drugs with a triazole structure has been developed and proved .
Anti-inflammatory and Analgesic Activities
Triazole compounds have shown anti-inflammatory and analgesic activities . This makes them potential candidates for the development of new drugs in these areas .
Anticonvulsant Applications
Triazole compounds have been found to have anticonvulsant activities . This suggests potential applications in the treatment of conditions such as epilepsy .
Antineoplastic Applications
Triazole compounds have shown antineoplastic activities . This suggests potential applications in cancer treatment .
Antimalarial Applications
Triazole compounds have demonstrated antimalarial activities . This suggests potential applications in the treatment of malaria .
Antiviral Applications
Triazole compounds have shown antiviral activities . This suggests potential applications in the treatment of viral infections .
Antiproliferative and Anticancer Activities
Triazole compounds have demonstrated antiproliferative and anticancer activities . This suggests potential applications in the treatment of various types of cancer .
Mechanism of Action
Target of Action
The compound 4-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-2-carboxamide, also known as N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-bromothiophene-2-carboxamide, is a complex molecule that may interact with multiple targets. These proteins play crucial roles in cell signaling pathways, influencing cell growth, differentiation, and survival .
Mode of Action
ERK2 is involved in the regulation of meiosis, mitosis, and postmitotic functions in differentiated cells . FGFR2 is a receptor for fibroblast growth factors and is involved in a variety of biological processes, including embryonic development, cell growth, morphogenesis, tissue repair, and tumor growth .
Biochemical Pathways
The compound may affect various biochemical pathways through its interaction with ERK2 and FGFR2. For instance, it could influence the MAPK/ERK pathway, which is involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines . It may also impact the FGFR signaling pathway, which plays a crucial role in the regulation of cell survival, cell division, angiogenesis, cell differentiation, and cell migration .
Pharmacokinetics
The presence of the bromine atom and the thiophene ring in the molecule may influence its lipophilicity and thus its absorption and distribution
Result of Action
Given its potential interaction with erk2 and fgfr2, it may influence cell growth, differentiation, and survival . It may also have potential anticancer activity, as suggested by the cytotoxic activities of some 1,2,4-triazole hybrids .
Future Directions
properties
IUPAC Name |
4-bromo-N-[2-(triazol-2-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4OS/c10-7-5-8(16-6-7)9(15)11-3-4-14-12-1-2-13-14/h1-2,5-6H,3-4H2,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZZIZVZNUGHSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)CCNC(=O)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-bromothiophene-2-carboxamide |
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